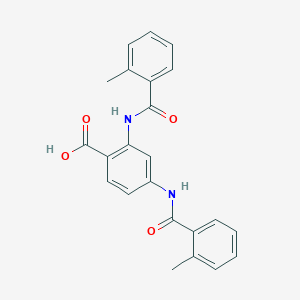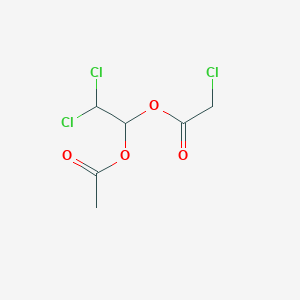
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate is an organic compound characterized by the presence of an acetyloxy group and two chlorine atoms attached to an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate can be synthesized through the reaction of ethyl chloroacetate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high yields and minimize side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process begins with the addition of ethyl chloroacetate to a reactor, followed by the gradual addition of acetic anhydride and a catalyst. The mixture is then stirred and maintained at the desired temperature until the reaction is complete. The product is purified through distillation or recrystallization to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) can be used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Formation of substituted ethyl chloroacetates.
Hydrolysis: Formation of the corresponding alcohol and acetic acid.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-(Acetyloxy)-2,2-dichloroethyl chloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-2,2-dichloroethyl chloroacetate involves its interaction with molecular targets such as enzymes and proteins. The acetyloxy group can act as a protecting group for alcohol functionalities, while the chloroacetate moiety can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the acetyloxy group.
Methyl chloroacetate: Similar in structure but has a methyl group instead of an ethyl group.
2,2-Dichloroethyl acetate: Similar in structure but lacks the chloroacetate moiety
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63168-00-3 |
|---|---|
Formule moléculaire |
C6H7Cl3O4 |
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
(1-acetyloxy-2,2-dichloroethyl) 2-chloroacetate |
InChI |
InChI=1S/C6H7Cl3O4/c1-3(10)12-6(5(8)9)13-4(11)2-7/h5-6H,2H2,1H3 |
Clé InChI |
VLYPWJWAGWORSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C(Cl)Cl)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




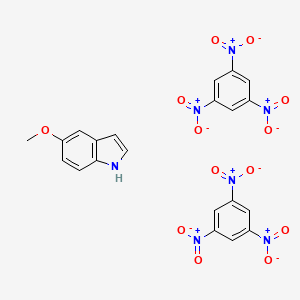
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
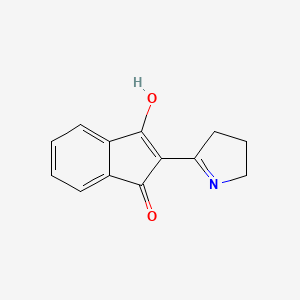
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
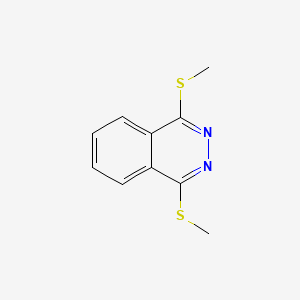
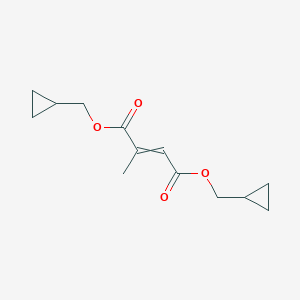
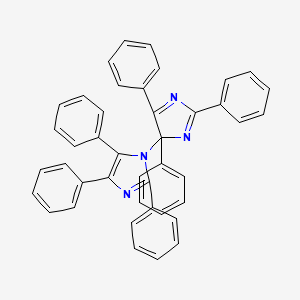
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
